![molecular formula C21H25N3O3 B2942897 (1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate CAS No. 1207055-06-8](/img/structure/B2942897.png)
(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring an adamantane core (a type of carbon cage), an acetamido group, and a carboxylate group. The presence of multiple chiral centers indicates that this compound may exist in several different stereoisomers .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been utilized in the synthesis of novel molecules demonstrating potent antimicrobial activity. For instance, adamantane-1-carbohydrazide derivatives, when reacted with heterocyclic aldehydes, yield compounds with good yields. These compounds have shown broad-spectrum antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans, highlighting the potential of adamantane derivatives in developing new antimicrobial agents (El-Emam et al., 2012).
Catalysis and Chemical Transformations
Adamantane derivatives are explored for their roles in catalysis and chemical transformations. For example, diiron(III) complexes with tridentate 3N ligands, incorporating adamantane units, have been studied as functional models for methane monooxygenases. These complexes have demonstrated efficient catalysis for the selective hydroxylation of alkanes, including adamantane, showcasing the versatility of adamantane-based compounds in mimicking natural enzymatic processes and their potential in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of complex molecules with potential biological activities. Research into the synthesis of novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole Derivatives has been conducted, illustrating the compound's utility in generating a diverse range of molecules. These efforts aim to explore the biological activities and applications of these molecules, further extending the adamantane derivative's utility in pharmaceutical and chemical research (Soselia et al., 2020).
Material Science and Coordination Chemistry
In material science and coordination chemistry, adamantane derivatives are investigated for their potential in constructing novel materials and complexes. Coordination polymers and metal-organic frameworks (MOFs) utilizing adamantane-based ligands demonstrate unique structural properties and potential applications in catalysis, gas storage, and separation technologies. These studies underscore the importance of adamantane derivatives in advancing material science and developing new functional materials (He et al., 2020).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(benzimidazol-1-yl)acetyl]amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-19(26)20-7-14-6-15(8-20)10-21(9-14,12-20)23-18(25)11-24-13-22-16-4-2-3-5-17(16)24/h2-5,13-15H,6-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDMOJWSDZXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[2-(1H-1,3-benzodiazol-1-yl)acetamido]adamantane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

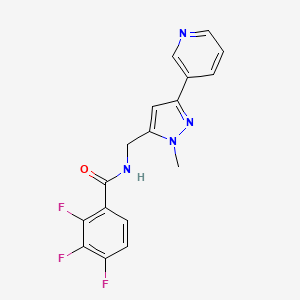

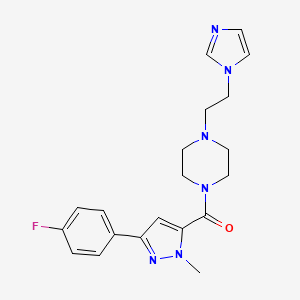
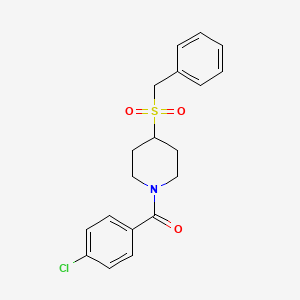
![N-[(3,3-Difluoro-1-methylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2942819.png)
![N-(benzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)butanamide hydrochloride](/img/structure/B2942820.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2942825.png)

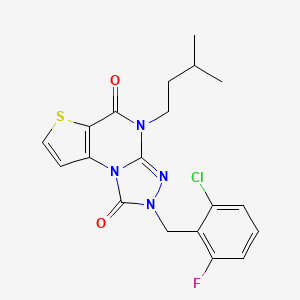
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2942832.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1-methylimidazolidine-2,4-dione](/img/structure/B2942834.png)
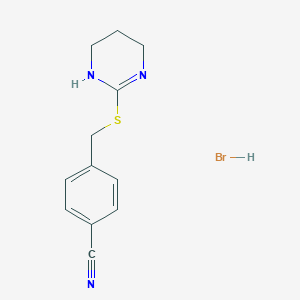
![(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942837.png)